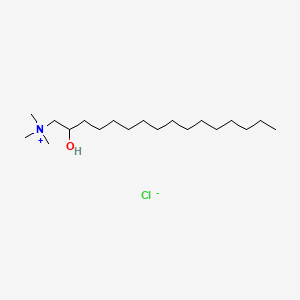

(2-Hydroxyhexadecyl)trimethylammonium chloride

描述

属性

CAS 编号 |

82711-88-4 |

|---|---|

分子式 |

C19H42ClNO |

分子量 |

336.0 g/mol |

IUPAC 名称 |

2-hydroxyhexadecyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C19H42NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(2,3)4;/h19,21H,5-18H2,1-4H3;1H/q+1;/p-1 |

InChI 键 |

DZTAKTJYCGKPFN-UHFFFAOYSA-M |

规范 SMILES |

CCCCCCCCCCCCCCC(C[N+](C)(C)C)O.[Cl-] |

产品来源 |

United States |

准备方法

Quaternization via Reaction of 2-Haloalkanol with Trimethylamine

This method involves reacting a 2-haloalkanol (e.g., 2-chlorohexadecanol or 3-chloro-2-hydroxypropyl derivatives with a hexadecyl substituent) with trimethylamine to form the quaternary ammonium salt.

- Reaction conditions: Typically carried out in polar organic solvents (e.g., acetonitrile) under sealed conditions at elevated temperatures (around 60–90 °C) and moderate pressure (0.3–0.5 MPa).

- Reaction time: 6–8 hours.

- Purification: The crude product is washed with anhydrous ether multiple times and dried under vacuum or airflow to achieve high purity.

- Yield: High yields reported, often above 90%, with melting points around 240 °C for related compounds.

This approach is analogous to the synthesis of dodecyl trimethylammonium chloride, where n-dodecyl chloride is reacted with trimethylamine under similar conditions, yielding a white solid with high purity and yield.

Epoxide Ring-Opening Reaction with Trimethylamine

Another common method is the reaction of an epoxide bearing a hexadecyl substituent (e.g., 2-hydroxyhexadecyl epoxide or ethylene oxide derivatives with a hexadecyl group) with trimethylamine.

- Reaction conditions: The reaction is performed in aqueous or alcoholic solution, often at mild temperatures (around 30 °C) with stirring for several hours (e.g., 4 hours).

- Neutralization: After reaction, neutralization with hydrochloric acid is performed to adjust pH to near neutral (6.5–7.0).

- Yield: Crude product yields can reach up to 98%.

- Post-processing: Activated carbon decolorization and vacuum concentration yield a 60–80% aqueous solution of the product.

This method is well-documented for (2-hydroxyethyl)trimethylammonium chloride and can be adapted for longer alkyl chains such as hexadecyl.

Continuous Flow Synthesis

A continuous method involves feeding trimethylamine hydrochloride and ethylene oxide (or analogous epoxides) into a reactor with controlled residence time (1–1.5 hours) under stirring.

- Advantages: Stable liquid level, continuous withdrawal of product, and efficient production.

- Product concentration: 60–80% aqueous solution.

- Application: This method is scalable and suitable for industrial production of hydroxyalkyltrimethylammonium chlorides.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 30–90 °C | Lower for epoxide ring-opening; higher for alkyl chloride quaternization |

| Pressure | Atmospheric to 0.5 MPa | Elevated pressure used in sealed reactors |

| Reaction time | 1.5–8 hours | Depends on method and scale |

| Molar ratio (alkyl halide : trimethylamine) | 1:1 to 1:1.3 | Slight excess of trimethylamine often used |

| pH after neutralization | 6.5–7.0 | To stabilize product and prevent degradation |

| Solvent | Water, ethanol, acetonitrile, or none (neat) | Choice affects solubility and reaction rate |

| Purification | Washing with anhydrous ether, activated carbon treatment, vacuum drying | To remove impurities and improve purity |

Comparative Analysis of Preparation Routes

| Method | Starting Materials | Reaction Conditions | Yield (%) | Product Form | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 2-Haloalkanol + Trimethylamine | 2-chlorohexadecanol or similar halide | 60–90 °C, 0.3–0.5 MPa, 6–8 h | ~90–95 | Solid, high purity | High purity, well-established | Requires halide synthesis step |

| Epoxide + Trimethylamine | Hexadecyl epoxide or ethylene oxide derivative | 30 °C, aqueous/alcoholic, 4 h | ~98 | Aqueous solution | High yield, mild conditions | Requires epoxide preparation |

| Continuous flow (amine hydrochloride + epoxide) | Trimethylamine hydrochloride + epoxide | Continuous, 1–1.5 h residence time | 60–80 (solution) | Liquid solution | Scalable, continuous production | Requires specialized equipment |

Research Findings and Notes

- The quaternization reaction is highly efficient and selective under controlled temperature and pH conditions.

- The presence of hydroxyl groups in the alkyl chain improves water solubility and reduces toxicity compared to non-hydroxylated analogs.

- Neutralization and purification steps are critical to obtain stable, high-purity products.

- Continuous flow methods offer industrial advantages in terms of scalability and consistent product quality.

- Catalysts such as quaternary ammonium salts or phase transfer catalysts can be used to enhance reaction rates, especially in heterogeneous systems.

- The choice of solvent and reaction medium significantly affects the reaction kinetics and product isolation.

化学反应分析

Types of Reactions

(2-Hydroxyhexadecyl)trimethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form primary or secondary amines.

Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

科学研究应用

Biomedicine

Antimicrobial Properties:

(2-Hydroxyhexadecyl)trimethylammonium chloride exhibits significant antimicrobial activity, making it useful in the formulation of disinfectants and antiseptics. Studies have shown that quaternary ammonium compounds can disrupt microbial cell membranes, leading to cell death. This property is particularly valuable in healthcare settings for surface disinfection and infection control .

Drug Delivery Systems:

The compound is also explored in drug delivery systems due to its ability to enhance the solubility and stability of drugs. Research indicates that incorporating this compound into lipid-based formulations can improve the bioavailability of poorly soluble drugs .

Water Treatment

Coagulation and Flocculation:

In water treatment processes, this compound serves as a coagulant. Its cationic nature allows it to interact with negatively charged particles in water, facilitating their aggregation and subsequent removal from the water column. This application has been documented in studies focusing on the removal of organic pollutants and turbidity from wastewater .

Flocculant for Suspended Solids:

The compound is effective in flocculating suspended solids in various industrial effluents, enhancing sedimentation rates and improving water clarity. Its use has been evaluated in both laboratory and field studies, demonstrating significant reductions in suspended solids concentration .

Textile Industry

Cationic Modification of Fibers:

In textile processing, this compound is used for the cationic modification of natural fibers such as cotton and wool. This modification enhances dye uptake and improves the fabric's affinity for anionic dyes, resulting in more vibrant colors and better wash fastness .

Antistatic Properties:

The compound also imparts antistatic properties to textiles, reducing static cling and improving fabric handling during production processes .

Cosmetic Applications

Emulsifying Agent:

In cosmetics, this compound functions as an emulsifier, stabilizing oil-in-water formulations. Its ability to reduce surface tension enhances the texture and application properties of creams and lotions .

Conditioning Agent:

Additionally, its conditioning properties make it suitable for hair care products, providing smoothness and manageability to hair while imparting antimicrobial benefits .

Case Studies

作用机制

The mechanism of action of (2-Hydroxyhexadecyl)trimethylammonium chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to cell lysis and death. It also interacts with proteins, altering their structure and function .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (2-hydroxyhexadecyl)trimethylammonium chloride and analogous QACs:

Structural and Functional Insights

Hydrophilicity and Solubility :

The hydroxyl group in this compound increases its water solubility compared to CTAC and hexadecyldimethylammonium chloride, which lack polar modifications. This property makes it suitable for formulations requiring balanced hydrophilic-lipophilic interactions, such as antistatic hair products .

Micellar Behavior: Hydroxyl-substituted QACs exhibit higher CMC values than non-hydroxylated analogs. For example, CTAC (CMC ≈ 0.9 mM) forms micelles more readily than this compound, which likely requires higher concentrations for micellization due to steric hindrance from the hydroxyl group .

Adsorption Capacity: QACs with longer alkyl chains (e.g., C18 in SOAC) and trimethylammonium heads demonstrate superior adsorption for hydrophobic targets like mycotoxins . While this compound’s hydroxyl group may reduce its affinity for nonpolar substrates, it could enhance interactions with polar contaminants or surfaces.

Toxicity and Safety :

QACs with saturated alkyl chains (e.g., CTAC) are associated with skin irritation and environmental persistence. The hydroxyl group in this compound may improve biodegradability, though this remains untested. Soytrimonium chloride, with an unsaturated chain, offers a safer alternative in cosmetics .

Key Research Findings

- Antimicrobial Activity : Trimethylammonium QACs like CTAC exhibit broad-spectrum antimicrobial activity by disrupting microbial membranes. The hydroxyl group in this compound may reduce this efficacy due to increased polarity but could enhance compatibility with hydrophilic matrices .

- Adsorption Efficiency: In montmorillonite clay modification, QACs with single alkyl chains (e.g., SOAC) outperformed double-chain analogs (e.g., DOAC) in adsorbing zearalenone, highlighting the role of alkyl chain geometry .

- Regulatory Status : The SCCS considers QAC toxicity data transferable within structural analogs (e.g., saturated vs. unsaturated chains), supporting the use of read-across strategies for safety assessments .

生物活性

(2-Hydroxyhexadecyl)trimethylammonium chloride, commonly referred to as HTAC, is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in immunology and microbiology. This article aims to provide a comprehensive overview of the biological activities associated with HTAC, including its roles as an adjuvant in vaccines, its antibacterial properties, and relevant case studies.

Immuno-enhancing Properties

HTAC has been studied for its potential as an adjuvant in vaccine formulations. Research indicates that HTAC can significantly enhance the immune response when co-administered with vaccines. For instance, in studies involving hepatitis E virus (HEV) recombinant polypeptide vaccines, HTAC demonstrated the ability to:

- Increase serum HEV-specific IgG antibodies.

- Promote splenocyte proliferation.

- Enhance the growth of CD4+CD8- T lymphocytes and IFN-γ-secreting T lymphocytes in peripheral blood.

These findings suggest that HTAC effectively stimulates a Th1-biased immune response, which is crucial for combating intracellular pathogens .

Table 1: Immunological Effects of HTAC on Vaccine Response

| Parameter | Control Group | HTAC Group | P-Value |

|---|---|---|---|

| Serum HEV-specific IgG | Low | High | <0.01 |

| Splenocyte Proliferation | Moderate | High | <0.05 |

| CD4+ T Lymphocytes | Moderate | High | <0.01 |

| IFN-γ-secreting T Lymphocytes | Low | High | <0.01 |

Antibacterial Activity

HTAC exhibits significant antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown that HTAC can inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Minimum Inhibitory Concentrations (MICs) of HTAC

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 123 |

| Escherichia coli | 370 |

| Pseudomonas aeruginosa | 123 |

The effectiveness of HTAC as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

Toxicological Profile

While HTAC shows promise in various applications, understanding its safety profile is essential. Toxicological evaluations have indicated that acute exposure to high doses can lead to adverse effects such as lethargy and convulsions in animal models. The LD50 values reported for related compounds suggest a need for careful handling and dosage regulation in practical applications .

Table 3: Toxicological Data Summary

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 5184 mg/kg |

| Symptoms of toxicity | Lethargy, convulsions |

| Recovery time | ~20 hours post-exposure |

Case Studies

Several case studies highlight the application of HTAC in real-world scenarios:

- Vaccine Adjuvant Study : In a controlled study on mice vaccinated against HEV, those receiving HTAC showed significantly improved immune responses compared to control groups receiving traditional adjuvants .

- Antimicrobial Efficacy : A clinical evaluation demonstrated that HTAC was effective in treating infections caused by resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent .

- Toxicity Assessment : A series of experiments assessing the acute toxicity of related compounds indicated that while some adverse effects were observed at high doses, lower doses were well-tolerated without significant side effects .

常见问题

Q. How to design stability studies for long-term storage of this compound?

- Answer :

- Conditions : Store at 4°C in amber vials under nitrogen. Test stability at 25°C/60% RH over 24 months.

- Analytics : Monthly HPLC checks for degradation products (e.g., trimethylamine oxide).

- Hygroscopicity : Use Karl Fischer titration to monitor water content; keep <0.5% .

Advanced Application Design

Q. What strategies enhance the compound’s utility in gene delivery systems?

- Answer :

- Formulation : Combine with DOPE (dioleoylphosphatidylethanolamine) to improve endosomal escape.

- Charge Ratio Optimization : Use ζ-potential measurements to achieve a +30 mV charge for DNA binding.

- In Vivo Testing : Evaluate transfection efficiency in murine models using luciferase reporter plasmids .

Q. How to assess its potential as an inhibitor of biofilm formation in medical devices?

- Answer :

- Biofilm Assays : Use crystal violet staining on Staphylococcus epidermidis biofilms.

- Synergy Testing : Combine with antibiotics (e.g., ciprofloxacin) and calculate fractional inhibitory concentration (FIC) indices.

- Surface Coating : Immobilize on silicone catheters via covalent grafting and test in flow-cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。